molecular formula C18H25F2NO6 B8254021 Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol

Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol

Cat. No.: B8254021
M. Wt: 389.4 g/mol
InChI Key: CTPOBUKVERKZQP-NZVBXONLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol is a synthetic amino acid derivative designed for specialized applications in peptide chemistry and medicinal research. The compound features:

  • Boc (tert-butoxycarbonyl) protecting group on the N-terminus of phenylalanine, ensuring amine stability during synthesis.
  • 3,5-Difluoro substitution on the phenylalanine aromatic ring, enhancing lipophilicity and influencing electronic interactions in target binding.
  • ObAla ester linkage, likely a benzyl (or similar) ester protecting the carboxyl group of alanine.
  • 2S-hydroxyl and 3S-methyl stereochemistry on the alanine residue, introducing chiral centers critical for structural specificity and biological activity.

This compound is tailored for peptide synthesis where fluorination and stereochemical precision are required, such as in enzyme inhibitor design or receptor-binding studies.

Properties

IUPAC Name

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO6/c1-10(15(23)9-22)26-16(24)14(21-17(25)27-18(2,3)4)7-11-5-12(19)8-13(20)6-11/h5-6,8,10,14-15,22-23H,7,9H2,1-4H3,(H,21,25)/t10-,14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPOBUKVERKZQP-NZVBXONLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)OC(=O)C(CC1=CC(=CC(=C1)F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CC1=CC(=CC(=C1)F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-Phe(3,5-diF)-ObAla(2S-OH,3S-Me)-ol with structurally related compounds, emphasizing substituents, physicochemical properties, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Solubility/Storage Key Applications Reference
This compound Phe: 3,5-diF; Ala: 2S-OH,3S-Me; Boc, ObAla ester Inferred ~400–450 Likely requires dry, cold storage (-20°C) Peptide drug design, receptor studies N/A
Boc-Phe(3,5-Cl)-OH Phe: 3,5-Cl; Boc protection 334.20 2–8°C, dry and sealed Intermediate in peptide synthesis
Boc-Phe(3,5-Me)-OH Phe: 3,5-Me; Boc protection Not specified Soluble in DMSO, stored at -80°C/-20°C Research reagents, custom peptide synthesis
H-Phe(3,5-DiF)-OH Phe: 3,5-diF; free amine and carboxyl Not specified Standard amino acid storage (room temp) CH/π interaction studies in thrombin receptors
Fmoc-L-Phe(3-Cl)-OH Phe: 3-Cl; Fmoc protection Not specified Typical Fmoc-amino acid conditions Solid-phase peptide synthesis

Key Findings:

Substituent Effects :

  • Fluorine (F) vs. Chlorine (Cl) vs. Methyl (Me) :

  • Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to Cl or Me, making Boc-Phe(3,5-diF)-... advantageous in drug design .
  • Chlorine increases molecular weight and lipophilicity but may reduce solubility in aqueous systems .

Protecting Groups :

  • Boc vs. Fmoc : Boc is acid-labile, ideal for stepwise synthesis in acidic deprotection conditions, whereas Fmoc requires basic conditions (e.g., piperidine) .
  • ObAla ester : Likely provides temporary carboxyl protection, contrasting with permanent modifications like methylation.

Physicochemical Properties :

  • Solubility : Boc-Phe(3,5-Me)-OH is soluble in DMSO, while chlorinated analogs (e.g., Boc-Phe(3,5-Cl)-OH) may require polar aprotic solvents .
  • Stability : Fluorinated compounds generally exhibit higher thermal and oxidative stability due to C-F bond strength .

Applications :

  • Receptor Studies : H-Phe(3,5-DiF)-OH is used to probe thrombin receptor interactions, suggesting Boc-Phe(3,5-diF)-... could serve as a fluorinated building block in similar studies .
  • Synthetic Utility : Boc-protected derivatives (e.g., Boc-Phe(3,5-Cl)-OH) are intermediates in peptide synthesis, whereas the target compound’s ObAla ester and stereochemistry enable tailored peptide engineering .

Research Implications and Limitations

  • Advantages of this compound : Combines fluorination’s metabolic benefits with stereochemical control, ideal for bioactive peptides requiring precise structural motifs.
  • Challenges: Synthesis complexity due to multiple protecting groups and stereocenters. Limited solubility data for the target compound; inferences are based on analogs like Boc-Phe(3,5-Cl)-OH .
  • Future Directions: Empirical studies on its pharmacokinetics and comparative binding affinity against non-fluorinated analogs are needed.

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